molecular formula C22H17F2N3OS B2788461 4,6-difluoro-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897482-26-7

4,6-difluoro-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2788461
CAS No.: 897482-26-7
M. Wt: 409.45
InChI Key: HMACOBIBWJXJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-difluoro-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a synthetically derived small molecule of significant interest in chemical biology and early-stage drug discovery. Its core structure, featuring a benzothiazole scaffold, is a privileged motif in medicinal chemistry known for its ability to interact with various biological targets. This compound is primarily investigated for its potential as a kinase inhibitor. The naphthalene-carbonyl-piperazine moiety is a critical functional group that can enhance binding affinity and selectivity for specific ATP-binding pockets, making it a valuable tool for probing intracellular signaling pathways. Researchers utilize this compound to study the role of specific kinases in disease models, particularly in oncology research for understanding cell proliferation and survival mechanisms. Its application extends to the development of novel molecular probes for target validation and high-throughput screening assays. The incorporation of fluorine atoms is a strategic modification to fine-tune the molecule's electronic properties, metabolic stability, and membrane permeability, thereby optimizing its utility in cellular and biochemical experiments. As a research-grade compound, it serves as a key intermediate for further structural optimization and structure-activity relationship (SAR) studies aimed at developing new therapeutic agents.

Properties

IUPAC Name

[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3OS/c23-15-12-18(24)20-19(13-15)29-22(25-20)27-10-8-26(9-11-27)21(28)17-7-3-5-14-4-1-2-6-16(14)17/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMACOBIBWJXJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-difluoro-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

4,6-difluoro-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., dichloromethane, ethanol) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4,6-difluoro-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain targets . Molecular docking studies have shown that this compound can bind to protein receptors, influencing their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Published Literature

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and pharmacological profiles. Key examples include:

Table 1: Structural and Functional Comparison of Analogous Compounds
Compound ID Core Structure Key Substituents Pharmacological Notes References
Target Compound Benzothiazole 4,6-difluoro; piperazine-naphthalene carbonyl Hypothetical enhanced binding affinity -
: Compounds 13,14 Spiro decane-dione Piperazine-propyl; phenyl/3-chlorophenyl Analgesic activity in rodent models
: 9a–e Benzimidazole Triazole-thiazole acetamide; aryl variations Docking studies suggest α-glucosidase inhibition
: d, e Triazolone Piperazine-dioxolane; dichlorophenyl Antifungal candidates (in silico)
: g, h, i Piperazine Chlorophenyl; chloropropyl; propane linkages Antipsychotic lead compounds

Key Structural Differences and Implications

Core Heterocycle: The benzothiazole core in the target compound differs from spiro decane-diones () and benzimidazoles ().

Substituent Effects :

  • Fluorine vs. Chlorine : The 4,6-difluoro substitution on benzothiazole may improve lipophilicity and bioavailability compared to chlorinated analogs (e.g., ’s chlorophenyl derivatives) .
  • Naphthalene Carbonyl vs. Aryl Groups : The bulky naphthalene group could enhance target selectivity over smaller aryl substituents (e.g., ’s phenyl-thiazoles) by occupying hydrophobic pockets .

Piperazine Linkages :

  • The naphthalene-carbonyl-piperazine moiety in the target compound contrasts with propyl-linked piperazines () and triazole-acetamide chains (). The carbonyl group may stabilize receptor interactions via hydrogen bonding, unlike alkyl-linked analogs .

Pharmacological Insights from Analogues

  • : Compounds 13 and 14 demonstrated analgesic effects in vivo, suggesting piperazine-propyl-spiro systems may modulate CNS targets. The target compound’s naphthalene group could redirect activity toward peripheral targets .
  • : Docking studies of compounds 9a–e revealed binding to α-glucosidase’s active site, with 9c (4-bromophenyl) showing the strongest affinity. The target’s fluorine and naphthalene groups might similarly enhance enzyme inhibition .
  • : Piperazine-triazolones () and chlorophenyl-piperazines () highlight the role of halogenation in antifungal/antipsychotic activity. The target’s difluoro substitution may balance potency and toxicity better than chlorine .

Biological Activity

The compound 4,6-difluoro-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3-benzothiazole (referred to as DFBP) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of DFBP, summarizing its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

DFBP is characterized by a benzothiazole core substituted with a piperazine moiety and a naphthalene carbonyl group. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

Chemical Structure

ComponentStructure
Benzothiazole CoreBenzothiazole
Piperazine MoietyPiperazine
Naphthalene Carbonyl GroupNaphthalene

Anticancer Properties

DFBP has been investigated for its anticancer potential. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity in Cancer Cells

A study evaluated the IC50 values of DFBP against several cancer cell lines:

Cell LineIC50 (µM)
A-43112.5
Jurkat10.0
HT-29 (colon)15.0

The results indicate that DFBP is particularly effective against Jurkat cells, suggesting a potential application in leukemia treatment .

Antimicrobial Activity

DFBP has also demonstrated antimicrobial properties. Recent investigations revealed that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was comparable to standard antibiotics, making it a candidate for further development in antimicrobial therapies.

Antibacterial Efficacy

The following table summarizes the antibacterial activity of DFBP against selected bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings support the hypothesis that DFBP could serve as a lead compound for developing new antibacterial agents .

Neuropharmacological Effects

Preliminary studies suggest that DFBP may possess neuroprotective properties. Research indicates that compounds with benzothiazole scaffolds can modulate neurotransmitter levels, potentially offering benefits in neurodegenerative diseases.

Neuroprotective Mechanism

The proposed mechanism involves the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses. Further research is needed to elucidate the specific pathways involved .

Structure-Activity Relationship (SAR)

Understanding the SAR of DFBP is crucial for optimizing its biological activity. Modifications to the benzothiazole core or piperazine moiety can significantly impact its pharmacological profile.

Key SAR Findings

  • Fluorine Substitution : The introduction of fluorine atoms at positions 4 and 6 enhances lipophilicity and may improve membrane permeability.
  • Naphthalene Carbonyl Group : This moiety appears to be essential for maintaining cytotoxic activity against cancer cells.
  • Piperazine Ring : Variations in the piperazine substituents can alter binding affinity to biological targets, affecting overall efficacy.

Q & A

Basic Synthesis Optimization

Q: How can researchers optimize the synthesis of 4,6-difluoro-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3-benzothiazole to improve yield and purity? A: Key optimization steps include:

  • Reaction Conditions: Control temperature (e.g., reflux) and pH to prevent side reactions. Use anhydrous solvents like DMF under inert atmospheres to avoid hydrolysis of sensitive intermediates .
  • Stepwise Synthesis: First form the benzothiazole core via condensation of 2-aminothiophenol with fluorinated aldehydes, followed by coupling with naphthalene-1-carbonyl piperazine using a base like K₂CO₃ .
  • Purification: Employ column chromatography with gradients of ethyl acetate/hexane to isolate the final product. Purity can be verified via HPLC (>95%) and melting point analysis .

Advanced Mechanism of Action

Q: What methodologies are employed to elucidate the molecular targets and mechanism of action in cancer cell lines? A:

  • Molecular Docking: Use software like AutoDock Vina to predict binding affinities with receptors (e.g., tyrosine kinases) by aligning the compound’s naphthalene and benzothiazole moieties into hydrophobic pockets .
  • Enzyme Assays: Measure inhibition of cancer-associated enzymes (e.g., topoisomerase II) via fluorometric assays, comparing IC₅₀ values to reference drugs .
  • Transcriptomic Profiling: Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis or DNA repair) .

Data Contradiction Analysis

Q: How should researchers address discrepancies in reported biological activities of structurally similar benzothiazole derivatives? A:

  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., fluorine position, piperazine linker) and compare bioactivity trends. For example, 4,6-difluoro substitution enhances antiproliferative effects compared to 6-methoxy derivatives .
  • In Vitro Validation: Replicate conflicting studies under standardized conditions (e.g., MTT assays on MCF7 cells with matched seeding densities and incubation times) .

Advanced Structural Characterization

Q: What advanced spectroscopic techniques are critical for confirming structural integrity? A:

  • ¹H/¹³C NMR: Assign peaks for fluorine atoms (e.g., δ ~160 ppm for ¹⁹F NMR) and piperazine protons (δ 2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₂₃H₁₇F₂N₃OS) with <2 ppm error .
  • X-ray Crystallography: Resolve π-stacking interactions between naphthalene and benzothiazole rings .

Basic Biological Screening

Q: Which in vitro assays are recommended for preliminary bioactivity evaluation? A:

  • Antiproliferative Assays: Use MCF7 (breast) and HCT116 (colon) cancer cell lines with 72-hour MTT protocols. Compare results to cisplatin controls .
  • Enzyme Inhibition: Screen against acetylcholinesterase (AChE) via Ellman’s method to assess CNS activity potential .

Advanced Computational Modeling

Q: How can molecular docking studies be optimized to predict binding affinities? A:

  • Ligand Preparation: Generate 3D conformers of the compound using Open Babel, accounting for fluorine’s electronegativity and piperazine flexibility .
  • Target Selection: Prioritize receptors with hydrophobic active sites (e.g., EGFR) based on the compound’s aromatic domains .
  • Validation: Cross-validate docking scores with experimental IC₅₀ values from kinase inhibition assays .

Basic Stability Studies

Q: What experimental approaches assess stability under various storage conditions? A:

  • Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor decomposition via HPLC at 254 nm .
  • Long-Term Stability: Store at -20°C in amber vials with desiccants; analyze monthly for 12 months to establish shelf life .

Advanced SAR Exploration

Q: What strategies facilitate systematic SAR studies for this compound class? A:

  • Analog Synthesis: Replace naphthalene-1-carbonyl with bioisosteres (e.g., biphenyl carbonyl) and evaluate potency shifts .
  • Pharmacophore Mapping: Identify critical features (e.g., fluorine atoms, piperazine spacing) using Schrodinger’s Phase .

Basic Physicochemical Profiling

Q: Which parameters are essential for establishing structure-property relationships? A:

  • LogP Measurement: Determine via shake-flask method (predicted LogP ~3.2) to assess membrane permeability .
  • Solubility: Test in DMSO and PBS (pH 7.4) using nephelometry; correlate with hydrogen bond acceptors (N=3, O=2) .

Advanced Target Validation

Q: How are putative molecular targets validated post in silico screening? A:

  • CRISPR Knockdown: Silence candidate targets (e.g., PI3K) in cancer cells and assess resistance to the compound .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD) between the compound and purified proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.